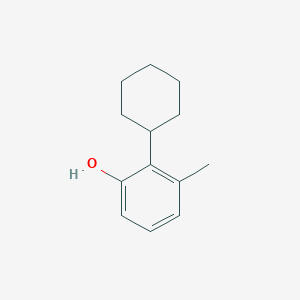

2-Cyclohexyl-3-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1596-10-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-cyclohexyl-3-methylphenol |

InChI |

InChI=1S/C13H18O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |

InChI Key |

MOPDEMAOEMHGAS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)O)C2CCCCC2 |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2 Cyclohexyl 3 Methylphenol

Alkylation Reactions for Phenol (B47542) Derivatization

Alkylation reactions are a cornerstone in the synthesis of substituted phenols. This approach involves the direct introduction of an alkyl group, in this case, a cyclohexyl group, onto the aromatic ring of a phenol derivative. For the synthesis of 2-Cyclohexyl-3-methylphenol, the starting material is typically 3-methylphenol (m-cresol).

The most common method for the cyclohexylation of methylphenols is through electrophilic aromatic substitution. In this reaction, an electrophilic cyclohexyl species is generated, which then attacks the electron-rich aromatic ring of the m-cresol (B1676322). The hydroxyl (-OH) and methyl (-CH₃) groups on the ring are ortho-, para-directing, influencing the position of the incoming cyclohexyl group.

The alkylation of phenols with cyclohexene (B86901) or cyclohexanol (B46403) is typically catalyzed by acids. researchgate.net The mechanism is a classic electrophilic aromatic substitution. unive.it The process begins with the activation of the alkylating agent by an acid catalyst.

Formation of the Electrophile : In the presence of an acid catalyst (H⁺), cyclohexene is protonated to form a secondary cyclohexyl carbocation. This carbocation is the active electrophile that will attack the aromatic ring. unive.it If cyclohexanol is used, the acid protonates the hydroxyl group, which then leaves as a water molecule, also generating the cyclohexyl carbocation.

Electrophilic Attack : The electron-rich ring of m-cresol acts as a nucleophile, attacking the cyclohexyl carbocation. The hydroxyl and methyl groups activate the ring, directing the attack to the ortho and para positions relative to the hydroxyl group. For m-cresol, this leads to potential substitution at positions 2, 4, and 6.

Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton (H⁺) to regenerate the aromatic ring, yielding the final cyclohexyl-substituted methylphenol product. The catalyst (H⁺) is also regenerated, allowing it to participate in further reaction cycles.

The reaction can sometimes proceed through an initial O-alkylation to form a cyclohexyl phenyl ether, which can then rearrange to the C-alkylated product, particularly in the presence of homogeneous acid catalysts. unive.itias.ac.in

The choice of catalyst is critical as it significantly influences the reaction's rate, yield, and, most importantly, its regioselectivity (the ratio of different isomers formed). Both Brønsted and Lewis acids are employed. researchgate.net

Zeolites: These microporous aluminosilicates are widely used as solid acid catalysts. Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers. researchgate.net Zeolites like HBEA, HY, and MCM-22 possess both Brønsted and Lewis acid sites, which are effective for C-alkylation. researchgate.net For instance, in the alkylation of phenol, zeolites can promote the formation of cresols. researchgate.net The catalytic activity and selectivity depend on factors like the Si/Al ratio, pore size, and the nature and strength of the acid sites. researchgate.netacs.org In a study on p-cresol (B1678582) cycloalkylation, a zeolite-Y catalyst was found to be effective. azjm.org

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are also potent catalysts for Friedel-Crafts alkylation reactions. researchgate.netwhiterose.ac.uk Aluminum phenoxide, formed by reacting phenol with aluminum, can act as a catalyst that often favors ortho-alkylation. google.com The selectivity of these catalysts can be tuned by varying reaction conditions. whiterose.ac.uk For example, AlCl₃ has been identified as an effective catalyst for the alkylation of phenol. researchgate.net

Other Acid Catalysts: Homogeneous Brønsted acids like p-toluenesulphonic acid have also been successfully used to catalyze the cycloalkylation of isomeric cresols with cyclohexene, leading to high yields of cyclohexyl cresols. researchgate.net Sulfonic acid resins also serve as effective heterogeneous catalysts. unive.it

The table below summarizes the performance of various catalytic systems in related phenol alkylation reactions.

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Zeolite-Y impregnated with orthophosphoric acid | p-cresol + 1(3)-methylcyclohexenes | Yield of 64.7-67.3% for 2-methylcyclohexyl-4-methylphenols with 94.5-96.2% selectivity. | azjm.org |

| p-Toluenesulphonic acid | Isomeric cresols + Cyclohexene | High yields of cyclohexyl cresols were obtained by optimizing reaction parameters. | researchgate.net |

| Amberlyst-15 (sulfonic resin) | Phenol + Cyclohexene | Showed higher activity than homogeneous CH₃SO₃H. Maintained a constant ortho/para ratio close to 2. | unive.it |

| Zeolites HBEA and HY | Phenol + Methanol | Most active for producing cresols due to the presence of strong Lewis and Brønsted acid sites. | researchgate.net |

| Aluminum phenoxide | Phenol + Cyclohexene | Effective for alkylation, often promoting substitution at the ortho position. | google.com |

Optimizing reaction conditions is crucial for maximizing the yield of the desired product, this compound, and minimizing the formation of byproducts such as other isomers or di-alkylated products.

Temperature: Temperature has a significant effect on the reaction. Higher temperatures generally favor C-alkylation over O-alkylation. semanticscholar.org However, excessively high temperatures can lead to dealkylation or isomerization, as well as the formation of undesired byproducts. Studies on the cycloalkylation of p-cresol found an optimal temperature of 120°C. azjm.org

Molar Ratio of Reactants: The ratio of the methylphenol to the alkylating agent (cyclohexene or cyclohexanol) is a key parameter. Using an excess of the cresol (B1669610) can help to suppress the formation of di- and poly-alkylated products. semanticscholar.org For the alkylation of p-cresol, a molar ratio of p-cresol to methylcyclohexene ranging from 0.5:1 to 2:1 was studied to find the optimal conditions. azjm.org

Catalyst Loading and Reaction Time: The amount of catalyst and the duration of the reaction must be carefully controlled. Increasing the catalyst amount generally increases the conversion rate, but it can also lead to more side reactions. semanticscholar.org Reaction time needs to be sufficient for high conversion, but extended times can promote the formation of thermodynamically more stable isomers, which may not be the desired product. semanticscholar.org

The following interactive table illustrates the impact of varying reaction conditions on the alkylation of cresols.

| Parameter Varied | Reactants | Catalyst | Observation | Reference |

|---|---|---|---|---|

| Temperature | m-cresol + Isopropyl alcohol | Strong acid resin | Lower temperatures favor O-alkylation, while temperatures above 150°C favor C-alkylation. | semanticscholar.org |

| Molar Ratio (cresol:alkene) | m-cresol + Isopropyl alcohol | Strong acid resin | Increasing the cresol to alcohol ratio to 5:1 increased selectivity for C-alkylated products. | semanticscholar.orgresearchgate.net |

| Reaction Time | m-cresol + Isopropyl alcohol | Strong acid resin | Longer reaction times can alter the distribution of C-alkylated isomers, favoring more thermodynamically stable products. | semanticscholar.org |

| Catalyst Amount | p-cresol + Cyclohexene | p-toluenesulphonic acid | Yield increased with catalyst amount up to an optimal level. | researchgate.net |

Hydroalkylation is an alternative pathway that combines hydrogenation and alkylation steps. This method is particularly attractive as it can start from a single organic reactant, such as phenol, to generate both the alkylating agent and the aromatic substrate in situ.

One-pot hydroalkylation offers an efficient route to cyclohexylphenols. This process uses a bifunctional catalyst that possesses both metal sites for hydrogenation and acid sites for alkylation. researchgate.net

The general mechanism involves:

Partial Hydrogenation : A portion of the phenol feed is hydrogenated on the metal sites of the catalyst to form cyclohexanol or cyclohexanone (B45756).

Alkylation : The cyclohexanol or cyclohexanone generated in the first step then acts as the alkylating agent. On the acid sites of the catalyst, it reacts with another phenol molecule via electrophilic substitution to form cyclohexylphenol. researchgate.net

This tandem catalytic system avoids the separate step of producing and handling the alkylating agent. rsc.org Catalysts for this process often consist of a noble metal like Palladium (Pd) or Platinum (Pt) supported on an acidic material, such as a zeolite (e.g., H-Beta, MCM-22) or another solid acid. researchgate.netresearchgate.netresearcher.life The balance between the metal and acid functions is crucial for achieving high selectivity towards the desired cyclohexylphenol product. researchgate.net For example, a Co₂P catalyst supported on a Beta zeolite showed a high yield and selectivity for cyclohexylphenol from phenol. researchgate.net

The table below presents findings from studies on one-pot hydroalkylation.

| Bifunctional Catalyst | Reactants | Key Results | Reference |

|---|---|---|---|

| Co₂P supported on Beta zeolite | Phenol + H₂ | Achieved a cyclohexylphenol (CHP) yield of 43% and selectivity of 56%. | researchgate.net |

| Pt/Hβ | Phenol + Cyclohexanol | Phenol conversion reached over 83% with alkylphenol selectivity over 97%. | researchgate.net |

| RANEY® Nickel + hierarchical Beta zeolite | Phenol + Isopropyl alcohol | Synthesized cyclohexylphenols with ~70% selectivity at 64% conversion. | rsc.org |

| Pd/C + Zeolite H-BEA | Phenol + H₂ | Effective dual functional catalyst system for aqueous phase hydroalkylation. | tum.de |

Hydroalkylation Approaches

Hydrogenation of Cyclohexenylphenol Intermediates

The hydrogenation of a cyclohexenylphenol intermediate represents a potential pathway to this compound. This method involves the initial formation of a phenol with a cyclohexenyl substituent, which is subsequently reduced to the desired cyclohexyl group. While specific literature detailing the direct hydrogenation of 2-(cyclohexen-1-yl)-3-methylphenol to this compound is not extensively available, the principles of catalytic hydrogenation of unsaturated phenols are well-established.

Typically, this transformation is achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel. The reaction is carried out under a hydrogen atmosphere, with pressure and temperature being critical parameters to control the selectivity and efficiency of the reduction. The choice of solvent can also influence the reaction, with alcohols like ethanol (B145695) or isopropanol (B130326) being commonly employed. The process involves the addition of hydrogen atoms across the double bond of the cyclohexenyl ring, resulting in a saturated cyclohexyl ring without affecting the aromatic phenol structure.

Functional Group Transformations for Synthesizing this compound

Derivatization of Precursor Compounds

A primary and well-documented method for the synthesis of this compound is the derivatization of precursor compounds, specifically through the Friedel-Crafts alkylation of 3-methylphenol (m-cresol). This electrophilic aromatic substitution reaction involves the introduction of a cyclohexyl group onto the aromatic ring of m-cresol. The position of the incoming cyclohexyl group is directed by the existing methyl and hydroxyl groups on the aromatic ring.

The alkylation can be carried out using either cyclohexene or cyclohexanol as the alkylating agent in the presence of an acid catalyst. Various catalysts have been employed for this reaction, including p-toluenesulphonic acid and perchloric acid. researchgate.net The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, play a crucial role in determining the yield and selectivity of the desired product.

One study investigated the alkylation of m-cresol with cyclohexanol using perchloric acid as a catalyst. banglajol.info The research optimized the reaction conditions to achieve a high yield of cyclohexyl m-cresol. The findings from this study are summarized in the interactive table below, illustrating the effect of various parameters on the product yield.

Table 1: Effect of Reaction Conditions on the Yield of Cyclohexyl m-cresol

| Temperature (°C) | Molar Ratio (m-cresol:cyclohexanol) | Catalyst Amount (% by wt. of m-cresol) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 140 | 8:1 | 5 | 4 | 97.8 |

| 120 | 8:1 | 5 | 3 | 85.2 |

| 100 | 8:1 | 5 | 3 | 70.5 |

| 140 | 6:1 | 5 | 3 | 90.1 |

| 140 | 4:1 | 5 | 3 | 78.3 |

| 140 | 8:1 | 3 | 3 | 88.9 |

The data indicates that higher temperatures, a higher molar ratio of m-cresol to cyclohexanol, and a greater amount of catalyst generally lead to increased yields of the cyclohexylated product. banglajol.info

Ring-Closing Reactions Involving Cyclohexyl Moieties

Currently, there is a lack of specific and detailed research in publicly available scientific literature describing the synthesis of this compound through ring-closing reactions that involve pre-existing cyclohexyl moieties. This synthetic approach would theoretically involve the formation of the phenolic ring from a precursor already containing the cyclohexyl group. While intramolecular cyclizations are a common strategy in organic synthesis, their application to construct the specific this compound structure has not been a primary focus of reported research.

Novel Synthetic Strategies and Green Chemistry Principles in Phenol Functionalization

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for chemical synthesis. In the context of producing cyclohexylphenols, several "green" chemistry principles are being explored to replace traditional, more hazardous methods.

One promising area is the use of solid acid catalysts. These catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offer several advantages over traditional homogeneous acid catalysts like sulfuric acid or perchloric acid. researchgate.netwhiterose.ac.uk Solid acids are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially reused, which simplifies the purification process and reduces waste generation. For the alkylation of phenols, solid acid catalysts can promote the reaction between the phenol and an alkylating agent like cyclohexene or cyclohexanol, often with high selectivity. researchgate.net

Another innovative approach is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. beilstein-journals.org This can result in reduced energy consumption and a more efficient process. While specific studies on the microwave-assisted synthesis of this compound are not widely reported, the general success of MAOS in accelerating a wide range of organic reactions, including alkylations, suggests its potential applicability.

Furthermore, research into one-pot syntheses and the use of more benign solvents are also key aspects of green chemistry in this field. A one-pot synthesis of cyclohexylphenols has been reported using a tandem catalytic system of Raney Nickel and a hierarchical Beta zeolite, with isopropyl alcohol serving as a hydrogen source. rsc.org This approach combines multiple reaction steps into a single operation, reducing the need for intermediate purification steps and minimizing solvent usage and waste.

Chemical Reactivity and Mechanistic Studies of 2 Cyclohexyl 3 Methylphenol

Electrophilic Aromatic Substitution on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The phenolic ring of 2-Cyclohexyl-3-methylphenol is highly activated towards this type of reaction due to the presence of electron-donating groups. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Regioselectivity and Steric Effects of Cyclohexyl and Methyl Substituents

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the directing effects of the three substituents. pressbooks.pub

Hydroxyl (-OH) group: This is a powerful activating group and a strong ortho, para-director. It donates electron density to the ring via a resonance effect, particularly enriching the positions ortho and para to it. lumenlearning.com

Methyl (-CH₃) group: This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Cyclohexyl group: As an alkyl group, it is weakly activating and an ortho, para-director.

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents converge to strongly favor substitution at the C4 and C6 positions, which are para and ortho to the hydroxyl group, respectively. The C5 position is meta to the hydroxyl group and is therefore strongly disfavored.

However, steric hindrance plays a crucial role in determining the final product distribution. libretexts.orgyoutube.com

Attack at C6: This position is ortho to the powerful -OH director but is significantly hindered by the bulky cyclohexyl group at the adjacent C2 position. This steric crowding makes the approach of an electrophile to C6 difficult.

Attack at C4: This position is para to the -OH group and ortho to the methyl group. While the methyl group at C3 exerts some steric hindrance, it is considerably less than that of the cyclohexyl group at C2.

Consequently, electrophilic attack is most likely to occur at the C4 position, which is electronically activated and relatively more sterically accessible than the C6 position.

| Position | Electronic Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| C4 | Strongly Activated (Para to -OH, Ortho to -CH₃) | Minor hindrance from C3-Methyl | Major Product |

| C5 | Deactivated (Meta to -OH) | Accessible | Minor or No Product |

| C6 | Strongly Activated (Ortho to -OH) | Strongly Hindered by C2-Cyclohexyl | Minor Product |

Influence of Activating and Deactivating Groups

The substituents already present on the benzene ring significantly affect both the rate and orientation of further substitutions. libretexts.org In this compound, all three substituents—hydroxyl, methyl, and cyclohexyl—are activating groups. lumenlearning.com

The hydroxyl group is one of the most potent activating groups, increasing the rate of nitration, for example, by a factor of 1000 compared to benzene. lumenlearning.com The methyl and cyclohexyl groups also contribute to the activation, albeit to a lesser extent. The cumulative effect of these three electron-donating groups makes the aromatic ring highly nucleophilic and thus extremely reactive towards electrophiles. This high reactivity means that reactions often proceed under milder conditions than those required for benzene itself. Conversely, if an electron-withdrawing (deactivating) group were present, it would decrease the ring's nucleophilicity, slow down the reaction rate, and typically direct incoming electrophiles to the meta position. wikipedia.org

Oxidation and Reduction Pathways

Oxidation Reactions (e.g., with KMnO₄)

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of reacting with both the phenolic ring and its alkyl substituents, particularly under harsh conditions (e.g., heat, acidic or basic solutions). libretexts.org

Oxidation of the Phenolic Ring: Phenols are susceptible to oxidation and can be converted to quinones by strong oxidizing agents. guidechem.com The reaction of this compound with KMnO₄ could potentially lead to the formation of a corresponding benzoquinone derivative. However, the reaction is often complex, and vigorous oxidation can lead to the cleavage and complete destruction of the aromatic ring. lew.ro

Oxidation of the Methyl Group: Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com Therefore, the methyl group of this compound can be oxidized to a carboxylic acid (-COOH) upon treatment with hot, alkaline KMnO₄ followed by acidification. The cyclohexyl group, lacking benzylic hydrogens, is resistant to such oxidation.

Given these possibilities, the controlled oxidation of this compound is challenging. A probable outcome under strong oxidizing conditions would be the formation of 2-cyclohexyl-3-carboxy-p-benzoquinone or further degradation products.

| Reactant Site | Reaction Conditions | Potential Product |

|---|---|---|

| Methyl Group | Hot, Alkaline KMnO₄ | 2-Cyclohexyl-1-hydroxy-3-carboxybenzene |

| Phenolic Ring | Strong KMnO₄ | Benzoquinone derivatives, Ring cleavage products |

Reduction of Aromatic Ring Systems (if applicable to synthetic routes)

The aromatic ring of phenols is generally resistant to reduction under mild conditions. However, it can be hydrogenated to a cyclohexanol (B46403) ring under more forceful conditions, a reaction relevant in synthetic pathways aiming to produce saturated cyclic compounds from aromatic precursors. nih.gov

Catalytic hydrogenation is the most common method for this transformation. The reaction typically requires:

Catalysts: Noble metal catalysts such as rhodium (Rh), ruthenium (Ru), or platinum (Pt) are often effective. nih.gov Palladium (Pd) catalysts can also be used. acs.org

Conditions: High pressures of hydrogen gas (H₂) and elevated temperatures are usually necessary to overcome the stability of the aromatic system. nih.govresearchgate.net

The hydrogenation of this compound would yield 2,3-disubstituted cyclohexanol derivatives. The stereochemical outcome (the cis/trans ratio of the resulting di-substituted cyclohexanol) is dependent on the specific catalyst and reaction conditions employed. acs.orgresearchgate.net For instance, rhodium-based catalysts often favor the formation of cis isomers, while palladium catalysts may yield more of the thermodynamically stable trans products. acs.org

Formation of Derivatives and Conjugates

The hydroxyl group of this compound is a key functional handle for the synthesis of various derivatives.

Ethers: Ethers can be readily prepared via the Williamson ether synthesis. libretexts.org This method involves two steps: first, the phenol (B47542) is deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding sodium phenoxide. Second, this nucleophilic phenoxide is reacted with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) in an SN2 reaction to yield the desired ether. youtube.com Due to steric hindrance around the hydroxyl group from the adjacent cyclohexyl substituent, the reaction rate might be slower compared to unhindered phenols. organic-chemistry.org

Esters: Phenolic esters can be synthesized by reacting this compound with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. researchgate.net The steric hindrance from the ortho-cyclohexyl group can make esterification more challenging, sometimes requiring more reactive acylating agents or specific catalysts. google.comorganic-chemistry.org

While "conjugates" in a biological context often refer to metabolic products like glucuronides or sulfates, in a chemical synthesis context, it can refer to the joining of the phenol to another molecular entity. The methods described above for forming ethers and esters are primary examples of creating such conjugated molecules.

Ether and Ester Formation from the Hydroxyl Group

The hydroxyl group of this compound serves as a key functional site for the synthesis of ether and ester derivatives. These reactions are fundamental in modifying the physical and chemical properties of the parent molecule.

Ether Formation:

The conversion of this compound to its corresponding ethers is typically achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group by a strong base to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orglearncbse.in

The general mechanism can be outlined as follows:

Deprotonation: The phenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the 2-cyclohexyl-3-methylphenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 mechanism. wikipedia.org The choice of the alkyl halide is crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions. learncbse.in The steric hindrance imposed by the ortho-cyclohexyl group in this compound can influence the rate of the etherification reaction.

| Reactants | Reagents | Product | Reaction Conditions | Typical Yield |

| This compound, Alkyl Halide (R-X) | Strong Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF) | 2-Cyclohexyl-3-methylphenyl Ether (R-O-Ar) | 50-100 °C, 1-8 hours | 50-95% wikipedia.org |

This table presents typical conditions and yields for the Williamson ether synthesis of phenols and may be representative for this compound.

Ester Formation:

Esterification of this compound can be accomplished through reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides. researchgate.net Direct esterification with a carboxylic acid, known as Fischer esterification, is a reversible acid-catalyzed process. organic-chemistry.orgbyjus.com To drive the equilibrium towards the product, an excess of one reactant is often used, or the water formed is removed. organic-chemistry.org

The mechanism of Fischer esterification involves:

Protonation: The carboxylic acid is protonated by a strong acid catalyst (e.g., H2SO4), enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The phenolic hydroxyl group attacks the protonated carbonyl carbon.

Proton Transfer and Water Elimination: A series of proton transfers leads to the formation of a good leaving group (water), which is subsequently eliminated.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester.

Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, and potential steric hindrance, the reaction with acyl chlorides or anhydrides is often more efficient. researchgate.net These reactions are typically carried out in the presence of a base, such as pyridine, which neutralizes the hydrogen chloride or carboxylic acid byproduct.

| Reactants | Reagents | Product | Reaction Conditions | Typical Yield |

| This compound, Carboxylic Acid | Strong Acid Catalyst (e.g., H2SO4), Heat | 2-Cyclohexyl-3-methylphenyl Ester | Reflux, with water removal | Variable |

| This compound, Acyl Chloride | Base (e.g., Pyridine) | 2-Cyclohexyl-3-methylphenyl Ester | Room Temperature | Good to Excellent |

| This compound, Acid Anhydride (B1165640) | Base (e.g., Pyridine), Heat | 2-Cyclohexyl-3-methylphenyl Ester | Warming | Good to Excellent |

This table outlines general conditions for the esterification of phenols. Specific yields for this compound may vary.

Coupling Reactions Involving Phenolic Ring (e.g., Dimerization)

The phenolic ring of this compound is susceptible to oxidative coupling reactions, which can lead to the formation of dimeric structures. wikipedia.org These reactions typically proceed through the formation of a phenoxyl radical intermediate, which can then couple in various ways. The regioselectivity of the coupling is influenced by the substitution pattern on the phenol ring.

The mechanism of oxidative coupling generally involves a one-electron oxidation of the phenol to a phenoxyl radical. This can be achieved using various oxidizing agents, including metal-based catalysts (e.g., complexes of iron, copper, or vanadium) or electrochemical methods. nih.gov The resulting radical has electron density delocalized over the oxygen atom and the ortho and para positions of the aromatic ring.

For this compound, the ortho position (C6) is sterically hindered by the cyclohexyl group. The other ortho position (C2) is also substituted. The para position (C4) is unsubstituted and would be an electronically favored site for coupling. Therefore, para-para C-C bond formation is a likely outcome, leading to the formation of a biphenol. Ortho-para coupling is also a possibility.

The coupling can occur through two main mechanistic pathways:

Radical-Radical Coupling: Two phenoxyl radicals combine directly.

Radical-Phenol Coupling: A phenoxyl radical attacks a neutral phenol molecule.

The specific pathway and the resulting product distribution depend on the reaction conditions, including the nature of the oxidant and the solvent. nih.gov Steric hindrance from the cyclohexyl group at the ortho position would likely disfavor ortho-ortho coupling.

| Reactant | Oxidizing System | Potential Products | Key Mechanistic Feature |

| This compound | Metal Catalyst (e.g., VCl4, Fe(salen)Cl) + Oxidant (e.g., O2) | Dimer (e.g., para-para coupled biphenol) | Formation of a phenoxyl radical intermediate |

| This compound | Electrochemical Oxidation | Dimer (e.g., para-para coupled biphenol) | Anodic oxidation to a phenoxyl radical |

This table illustrates potential pathways for the dimerization of this compound based on general principles of oxidative phenol coupling.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

Coupling Reactions: The kinetics of oxidative coupling are highly dependent on the specific catalytic system employed. For many phenol oxidation reactions, the rate-determining step can be the initial electron transfer to form the phenoxyl radical. The reaction rates are influenced by the electronic nature of the substituents on the phenol ring; electron-donating groups generally accelerate the reaction.

Thermodynamic Considerations:

Ether and Ester Formation: Williamson ether synthesis is generally a thermodynamically favorable process, driven by the formation of a stable ether and a salt byproduct. Fischer esterification is a reversible reaction with an equilibrium constant close to unity for many systems. The standard enthalpy change (ΔH°) for the esterification of fatty acids is nearly thermoneutral, with an average value of -3 ± 2 kJ/mol. ucr.ac.cr For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the standard enthalpy of reaction (ΔrHθ) was determined to be -11.97 ± 0.29 kJ/mol. nih.gov

Table of Representative Thermodynamic Data for Phenolic Reactions

| Reaction Type | Example System | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Esterification | Oleic Acid + Methanol | 78.94 | 135.3 | 33.03 |

| Esterification | 1-Methoxy-2-propanol + Acetic Acid | -11.97 | - | - |

| Radical Reaction | Phenols + DPPH• radical | - | - | - |

Note: This table provides representative thermodynamic data for reactions involving systems analogous to this compound, as specific data for this compound is not available. The data for the reaction with DPPH radical is kinetic in nature, but reflects thermodynamic aspects of radical stability. nih.govnih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Cyclohexyl 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons) for 2-Cyclohexyl-3-methylphenol. Analysis of a ¹H NMR spectrum would provide insights into the arrangement of protons on both the aromatic ring and the cyclohexyl group.

A detailed data table and interpretation would be placed here if experimental data were available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments within the molecule. For this compound, this technique would distinguish between the aromatic carbons, the carbons of the methyl group, and the carbons of the cyclohexyl ring.

A detailed data table and interpretation would be placed here if experimental data were available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, helping to identify adjacent protons within the cyclohexyl and aromatic moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern.

Detailed analysis of 2D NMR correlations would be presented here if spectra were available.

Solid-State NMR for Structural Dynamics

Solid-State NMR (ssNMR) provides information on the structure, packing, and dynamics of molecules in the solid phase. This technique could be used to study the intermolecular interactions and conformational properties of this compound in its crystalline or amorphous solid form.

Research findings from solid-state NMR studies would be discussed here if they were available in the literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches for both the aromatic ring and the aliphatic cyclohexyl group, C=C stretches of the aromatic ring, and C-O stretching vibrations.

A data table of characteristic IR absorption bands and their assignments would be included here if an experimental spectrum was available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of the cyclohexyl ring or other bond scissions.

A data table of significant mass spectral peaks (m/z) and their proposed fragment structures would be presented here if experimental data were available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the unequivocal determination of a compound's molecular formula.

For this compound, with a nominal mass of 190 amu, HRMS provides an exact mass measurement that distinguishes it from other isomers or compounds with the same nominal mass. The expected fragmentation patterns in the mass spectrum of this compound can be predicted based on the fragmentation of related alkylphenols and cresol (B1669610) derivatives. The molecular ion peak ([M]⁺) would be prominent. Key fragmentation pathways would likely involve the cleavage of the cyclohexyl ring and the loss of methyl or other small alkyl fragments.

A characteristic fragmentation would be the alpha-cleavage at the bond between the phenyl ring and the cyclohexyl group, leading to the formation of a stable benzylic cation. Another significant fragmentation pathway could involve the loss of neutral molecules such as propene or ethene from the cyclohexyl ring through retro-Diels-Alder reactions or other rearrangements. The presence of the methyl group on the phenol (B47542) ring would also influence the fragmentation, potentially leading to the formation of a tropylium-like ion.

| Predicted Fragment Ion | Proposed Structure | Expected m/z | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₃H₁₈O]⁺ | 190.1358 | Molecular Ion |

| [M - CH₃]⁺ | [C₁₂H₁₅O]⁺ | 175.1123 | Loss of a methyl group |

| [M - C₃H₇]⁺ | [C₁₀H₁₁O]⁺ | 147.0810 | Loss of a propyl fragment from the cyclohexyl ring |

| [C₇H₇O]⁺ | Cresylic ion | 107.0497 | Cleavage of the cyclohexyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring.

The UV-Vis spectrum of this compound is expected to be similar to that of other alkyl-substituted phenols and cresols. Phenol itself exhibits two main absorption bands in the ultraviolet region. The primary band (E2-band) appears around 210 nm, and a secondary, less intense band (B-band), appears around 270 nm. These bands arise from π → π* transitions within the benzene ring.

The presence of the cyclohexyl and methyl substituents on the phenol ring in this compound will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. This is due to the electron-donating nature of the alkyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic excitation. The solvent used for analysis can also influence the position and intensity of the absorption bands. In polar solvents, hydrogen bonding with the hydroxyl group can lead to further shifts in the absorption maxima.

| Electronic Transition | Expected Wavelength (λmax) Range | Associated Chromophore |

|---|---|---|

| π → π* (E2-band) | 210 - 230 nm | Benzene Ring |

| π → π* (B-band) | 270 - 290 nm | Benzene Ring |

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to deduce the exact coordinates of each atom, as well as bond lengths, bond angles, and intermolecular interactions.

The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-O bond of the hydroxyl group and the C-C bond connecting the cyclohexyl ring to the phenol would have typical single bond lengths. The bond angles within the phenyl ring will be approximately 120°, while those in the cyclohexyl ring will be close to the tetrahedral angle of 109.5°.

| Structural Parameter | Expected Value/Feature | Basis of Prediction |

|---|---|---|

| Cyclohexyl Ring Conformation | Chair | Minimization of steric strain |

| Aromatic Ring C-C Bond Length | ~1.39 Å | Typical for benzene derivatives |

| Phenol C-O Bond Length | ~1.36 Å | Typical for phenols |

| Intermolecular Interactions | Hydrogen bonding (O-H···O) | Presence of hydroxyl group |

Computational Chemistry and Theoretical Investigations of 2 Cyclohexyl 3 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. researchgate.net DFT calculations are routinely used to predict a wide array of molecular properties.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For 2-Cyclohexyl-3-methylphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. This process would account for the steric hindrance introduced by the bulky cyclohexyl group adjacent to the methyl and hydroxyl groups on the phenol (B47542) ring.

No specific optimized geometry or electronic structure data for this compound has been found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. ajpchem.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. vinatiorganics.com

For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The phenolic hydroxyl group would be expected to heavily influence the HOMO, while the aromatic ring would contribute significantly to both the HOMO and LUMO.

Specific HOMO, LUMO, and energy gap values for this compound are not available in published computational studies.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. ccsenet.orgekb.eg It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov A key feature of NBO analysis is its ability to quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and resonance effects.

In this compound, NBO analysis could quantify the delocalization of the oxygen's lone pairs into the aromatic ring and analyze the electronic interactions between the cyclohexyl and methyl substituents and the phenol core.

Quantitative NBO analysis, including charge transfer energies and natural population analysis, for this compound has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally, providing a visual guide to its reactive sites. The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential around the hydroxyl oxygen atom, making it a likely site for hydrogen bonding and electrophilic attack. The aromatic ring would exhibit regions of moderate negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

No specific MEP map or associated electrostatic potential values for this compound are available in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm molecular structures or to aid in the interpretation of spectra.

A theoretical study of this compound would predict the ¹H and ¹³C NMR chemical shifts for each unique atom, aiding in the assignment of experimental spectra. Similarly, the calculation of IR frequencies would identify the characteristic vibrational modes, such as the O-H stretch of the phenol group and the C-H stretches of the aromatic and cyclohexyl rings.

There are no published studies containing theoretically predicted NMR chemical shifts or IR frequencies for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

For this compound, this could involve modeling its antioxidant activity, where the molecule donates its phenolic hydrogen to a free radical. Calculations could determine the transition state structure and the energy barrier for this hydrogen atom transfer, providing insight into its efficacy as an antioxidant.

No specific reaction mechanism modeling or transition state analyses involving this compound have been found in the scientific literature.

Conformational Analysis of Cyclohexyl Substituent and Phenolic Ring Interactions

The conformational flexibility of this compound is a critical determinant of its molecular properties and interactions. Computational chemistry provides powerful tools to explore the molecule's potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. libretexts.orgwikipedia.org By identifying the energy minima on this surface, the most stable three-dimensional arrangements, or conformers, of the molecule can be predicted. The analysis focuses on the interplay between the cyclohexyl ring's own conformation and its spatial orientation relative to the substituted phenolic ring.

The primary degrees of freedom that dictate the conformational landscape of this compound are the internal geometry of the cyclohexyl ring and the rotation around the single bond connecting it to the 3-methylphenol moiety.

Cyclohexyl Ring Conformation: The cyclohexyl group itself predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. youtube.com In this arrangement, the substituent (the 3-methylphenol group) can occupy either an axial or an equatorial position. Overwhelmingly, the equatorial position is favored for bulky substituents to avoid destabilizing steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. Therefore, the global minimum energy structure of this compound is expected to feature an equatorially substituted chair conformation.

Inter-ring Orientation and Interactions: The rotation around the C-C bond linking the cyclohexyl and phenolic rings defines the relative orientation of the two groups. This rotation is governed by a complex interplay of steric hindrance and non-covalent attractive interactions.

Computational studies on analogous systems, such as phenylcyclohexane (B48628) and related alkylphenols, provide insight into the nature of these interactions. researchgate.netresearchgate.net The key interactions influencing the rotational barrier and the stability of different conformers include:

Steric Repulsion: The presence of the methyl group at the 3-position and the hydroxyl group at the 2-position on the phenol ring creates significant steric hindrance. This repulsion between the ortho-substituents and the adjacent hydrogens on the cyclohexyl ring restricts free rotation and defines distinct, energetically favorable rotational isomers (rotamers).

Non-covalent Attraction (Stacking): Contrary to what might be expected between a saturated and an aromatic ring, theoretical and experimental analyses reveal that cyclohexyl-phenyl interactions can be significantly attractive. nih.gov These interactions, sometimes referred to as stacking, are a result of favorable electrostatic and dispersion forces. nih.gov The interaction energy between a benzene (B151609) and a cyclohexane (B81311) ring can be comparable to, or even stronger than, benzene-benzene stacking interactions. nih.gov This attractive force plays a crucial role in stabilizing conformers where the two rings have a specific, parallel-displaced or edge-to-face arrangement.

The potential energy surface for the inter-ring rotation would therefore show distinct minima corresponding to staggered conformations that optimize the attractive cyclohexyl-phenol stacking while minimizing the steric clashes with the ortho-hydroxyl and meta-methyl groups.

To illustrate the results of a typical conformational analysis, the following tables present hypothetical but plausible data for the lowest energy conformers of this compound, as would be determined by quantum chemical calculations.

Table 1: Key Defining Dihedral Angles for Hypothetical Low-Energy Conformers of this compound

This table outlines the crucial dihedral (torsion) angles that define the geometry of the molecule's most stable predicted shapes. The C1-C2-C(cyclo)-C(cyclo) angle describes the rotation of the cyclohexyl ring relative to the phenol ring, while the internal angles of the cyclohexyl ring confirm its chair conformation.

| Conformer | Dihedral Angle | Value (degrees) | Description |

| A (Global Minimum) | C1(phenol)-C2(phenol)-C1'(cyclo)-C2'(cyclo) | ~60° | Staggered orientation minimizing steric clash between the -OH group and cyclohexyl hydrogens, while allowing favorable ring-ring interaction. |

| C1'-C2'-C3'-C4' (cyclohexyl) | ~55° | Confirms a stable chair conformation for the cyclohexyl ring. | |

| B (Local Minimum) | C1(phenol)-C2(phenol)-C1'(cyclo)-C2'(cyclo) | ~180° | An alternative staggered orientation, potentially higher in energy due to different steric interactions with the 3-methyl group. |

| C1'-C2'-C3'-C4' (cyclohexyl) | ~55° | Confirms a stable chair conformation for the cyclohexyl ring. |

Table 2: Calculated Relative Energies of Hypothetical Conformers

This table shows the predicted relative stability of the different conformers. Energies are typically reported in kilocalories or kilojoules per mole relative to the most stable conformer (the global minimum). The energy differences arise from the balance of stabilizing (stacking) and destabilizing (steric) forces.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A | DFT (B3LYP/6-31G) | 0.00 | ~75% |

| B | DFT (B3LYP/6-31G) | 0.85 | ~25% |

| Transition State (A↔B) | DFT (B3LYP/6-31G*) | 4.50 | - |

Environmental Behavior and Transformation Mechanisms of 2 Cyclohexyl 3 Methylphenol

Biodegradation Pathways in Aquatic and Soil Systems

The biodegradation of phenolic compounds is a critical process influencing their persistence in the environment. Microorganisms in soil and aquatic systems possess enzymatic machinery capable of breaking down the aromatic ring of phenols, although the rate and extent of degradation are highly dependent on the compound's structure and the environmental conditions. For a substituted phenol (B47542) like 2-Cyclohexyl-3-methylphenol, the presence of both a cyclohexyl and a methyl group on the phenol ring would be expected to influence its susceptibility to microbial attack.

Aerobic and Anaerobic Transformation Kinetics

The kinetics of biodegradation, encompassing both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, are fundamental to understanding the persistence of a chemical in the environment.

Aerobic Conditions: In the presence of oxygen, microorganisms typically employ oxygenase enzymes to initiate the breakdown of the aromatic ring. For simpler phenols, this often involves hydroxylation of the ring followed by ring cleavage. The bulky cyclohexyl group and the methyl group on this compound could present steric hindrance to enzymatic activity, potentially leading to slower degradation rates compared to simpler phenols.

Anaerobic Conditions: Under anaerobic conditions, the degradation of phenolic compounds is generally slower and follows different metabolic pathways. The initial activation of the aromatic ring often occurs via carboxylation or other mechanisms before ring reduction and cleavage. The complex structure of this compound suggests that its anaerobic biodegradation would likely be a slow process.

Hypothetical Transformation Kinetics of this compound

| Condition | Expected Rate | Influencing Factors |

|---|---|---|

| Aerobic | Slow to Moderate | Microbial community composition, nutrient availability, temperature, pH, steric hindrance from cyclohexyl and methyl groups. |

Identification of Biodegradation Products

Potential Aerobic Biodegradation Products:

Hydroxylated intermediates: Initial enzymatic attack could lead to the formation of catecholic or other hydroxylated derivatives.

Ring cleavage products: Subsequent enzymatic action would break open the aromatic ring, forming aliphatic acids.

Mineralization products: Complete biodegradation would result in the formation of carbon dioxide, water, and microbial biomass.

Potential Anaerobic Biodegradation Products:

Carboxylated intermediates: The initial step under anaerobic conditions might involve the addition of a carboxyl group.

Reduced ring intermediates: The aromatic ring may be reduced prior to cleavage.

Methane (B114726) and Carbon Dioxide: In methanogenic environments, the ultimate end products of anaerobic degradation would be methane and carbon dioxide.

Abiotic Transformation Processes

In addition to microbial degradation, abiotic processes can contribute to the transformation of chemical compounds in the environment.

Phototransformation Mechanisms in Aqueous Environments

Phototransformation, or photodegradation, involves the breakdown of a chemical initiated by the absorption of light. Phenolic compounds can undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals. The specific chromophores within the this compound molecule would determine its light-absorbing properties and thus its susceptibility to direct photolysis.

Hydrolysis and Chemical Degradation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Phenols are generally resistant to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. Other chemical degradation pathways, such as oxidation by strong oxidizing agents, could occur under specific conditions but are generally less significant than biodegradation and phototransformation in the broader environment.

Adsorption and Desorption Behavior in Environmental Compartments

The tendency of a chemical to adsorb to soil, sediment, and other particulate matter influences its transport, bioavailability, and ultimate fate in the environment. This behavior is largely governed by the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), and the characteristics of the environmental matrix, including organic carbon content and clay mineralogy.

The presence of the nonpolar cyclohexyl group in this compound would likely increase its hydrophobicity and thus its tendency to adsorb to organic matter in soil and sediment. This would reduce its concentration in the aqueous phase, potentially limiting its mobility but also its availability for microbial degradation.

Expected Adsorption Behavior of this compound

| Environmental Compartment | Expected Adsorption | Primary Adsorbent |

|---|---|---|

| Soil | Moderate to High | Soil organic matter |

| Sediment | Moderate to High | Sediment organic matter |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

Bioaccumulation Potential and Environmental Mobility Considerations

Bioaccumulation refers to the process where the concentration of a chemical increases in an aquatic organism over time, relative to the chemical's concentration in the water. A key indicator for this is the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at a steady state.

Environmental mobility describes how a chemical moves through the environment, for example, whether it leaches through soil to groundwater or remains bound to soil particles. This is largely predicted by the octanol-water partition coefficient (Log Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Log Kow value indicates a preference for fatty or organic environments over aqueous ones, suggesting lower mobility in water and a higher affinity for soil organic matter and biological tissues.

Assessment via Structural Analogue: 2-Cyclohexylphenol

In the absence of specific experimental data for this compound, its near structural analogue, 2-Cyclohexylphenol, provides valuable insights. The primary structural difference is the absence of the methyl group at the 3-position on the phenol ring in the analogue. The environmental properties of 2-Cyclohexylphenol are better characterized and can be used to form a baseline for predicting the behavior of this compound.

Table 1: Estimated Environmental Properties of 2-Cyclohexylphenol (CAS: 119-42-6)

Bioaccumulation Potential

The estimated Bioconcentration Factor (BCF) for the analogue 2-Cyclohexylphenol is 902. service.gov.uk This value indicates a high potential for the substance to accumulate in the tissues of aquatic organisms to concentrations significantly greater than that in the ambient water. While this BCF value is below the threshold that some regulatory frameworks define as "bioaccumulative" or "very bioaccumulative" (which can be 2,000 and 5,000 respectively), it is substantial and points to a notable risk of bioconcentration in the food web.

The addition of a methyl group to the structure of 2-Cyclohexylphenol to form this compound would be expected to increase its hydrophobicity and, consequently, its BCF. Alkyl groups reduce a molecule's affinity for water and increase its affinity for lipids. Therefore, the bioaccumulation potential of this compound is likely to be higher than that of its analogue.

Environmental Mobility

The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity ("fat-loving" nature). A Log Kow value greater than 3 is generally considered to indicate a compound that is more soluble in organic solvents and lipids than in water. The estimated Log Kow for 2-Cyclohexylphenol is 4.3, signifying a high tendency to partition from the aqueous phase into organic matter. service.gov.uk

This has direct implications for its environmental mobility. In terrestrial environments, a compound with such a Log Kow value would be expected to adsorb strongly to the organic fraction of soil and sediment. This strong binding reduces its mobility, making it less likely to be transported with water flow and significantly limiting its potential to leach into groundwater. The relatively low water solubility of 83.33 mg/L for 2-Cyclohexylphenol further supports the expectation of low mobility. chemicalbook.com

As with bioaccumulation, the presence of the additional methyl group in this compound is predicted to increase the Log Kow value relative to 2-Cyclohexylphenol. This increased hydrophobicity would lead to even stronger adsorption to soil and sediment, resulting in very low environmental mobility. This is supported by predictive data for other alkylated cyclohexylphenols, such as 2-cyclohexyl-5-(2-methylpropyl)phenol, which has a predicted LogP value of 5.7, demonstrating the significant effect of adding alkyl groups to the structure. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Insights for 2 Cyclohexyl 3 Methylphenol

Molecular Interactions Underlying Biological Activity (e.g., Phenolic Hydroxyl Group Role)

The biological activity of phenolic compounds, including 2-Cyclohexyl-3-methylphenol, is fundamentally linked to their chemical structure, particularly the presence of a hydroxyl (-OH) group attached to an aromatic ring. researchgate.netijhmr.com This functional group is a key determinant of the molecule's reactivity and its interactions with biological systems. The phenolic hydroxyl group can form hydrogen bonds, which is crucial for its binding to biological targets like proteins and phospholipids. kagawa-u.ac.jp

Antioxidant Mechanisms and Radical Scavenging Properties

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to neutralize harmful free radicals. mdpi.comnih.gov This capacity is crucial in mitigating oxidative stress, a process implicated in numerous degenerative diseases. mdpi.com The primary mechanisms by which this compound is expected to exert its antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in the radical-scavenging activity of phenolic antioxidants. nih.gov In this pathway, the phenol (B47542) (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it and generating a stable phenoxyl radical (ArO•). wikipedia.org

Reaction: ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates easier hydrogen donation. The substituents on the aromatic ring play a crucial role in modulating this BDE. Electron-donating groups, such as the alkyl (methyl) and cyclohexyl groups present in this compound, increase the electron density on the ring, which can help to stabilize the resulting phenoxyl radical. wikipedia.orgresearchgate.net This stabilization makes the hydrogen atom donation more energetically favorable. scienceopen.com The concerted movement of a proton and an electron characterizes this single kinetic step. scripps.edu

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism is another pathway through which phenolic compounds can exert antioxidant effects. iupac.org This process involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.

Reaction: ArOH + R• → ArOH•+ + R:-

The SET mechanism is primarily governed by the ionization potential (IP) of the antioxidant; a lower IP favors the electron donation process. researchgate.net While HAT is often considered the predominant mechanism for phenolic antioxidants in non-polar environments, SET can also play a significant role, particularly in polar solvents.

| Mechanism | Description | Key Parameter | Governing Factor |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) | Strength of the O-H bond. |

| Single Electron Transfer (SET) | Transfer of a single electron from the antioxidant to a free radical. | Ionization Potential (IP) | Ease of electron removal from the antioxidant. |

Influence of Substituent Position on Antioxidant Capacity

The position of substituents on the phenolic ring significantly impacts antioxidant activity. mendelnet.cz Electron-donating groups located at the ortho and para positions relative to the hydroxyl group are particularly effective at increasing antioxidant capacity. researchgate.net This is because they can stabilize the resulting phenoxyl radical through resonance and inductive effects.

In this compound:

Cyclohexyl Group (ortho position): The cyclohexyl group is an electron-donating alkyl substituent. Its position ortho to the hydroxyl group is expected to enhance radical scavenging activity by stabilizing the phenoxyl radical.

Methyl Group (meta position): The methyl group is also electron-donating. However, its influence from the meta position is generally less pronounced compared to ortho or para substitution.

The steric hindrance provided by the bulky cyclohexyl group at the ortho position can also influence reactivity, potentially affecting the rate of hydrogen abstraction by radicals. researchgate.net

Mechanistic Basis of Antiseptic Properties (e.g., Membrane Disruption)

Phenolic compounds, such as thymol (B1683141) (an isomer of this compound), are known for their potent antiseptic and antimicrobial properties. nih.govnih.gov The primary mechanism underlying this activity is the disruption of microbial cell membranes. ucl.ac.uk This non-specific, physical mode of action makes the development of resistance more difficult for bacteria compared to antibiotics that target specific intracellular components. nih.govresearchgate.net

Interaction with Microbial Cell Components at the Molecular Level

The antiseptic action of this compound begins with its accumulation in the bacterial cell membrane. The lipophilic (fat-loving) nature of the cyclohexyl and methyl groups facilitates the molecule's partitioning into the lipid bilayer of the microbial membrane.

Once embedded within the membrane, the compound disrupts the packing of the phospholipid molecules. This disruption compromises the structural integrity and fluidity of the membrane, leading to several detrimental effects:

Increased Permeability: The compromised membrane becomes leaky, allowing for the uncontrolled efflux of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids. frontiersin.org

Disruption of Membrane Proteins: The compound can interfere with the function of integral membrane proteins that are vital for processes like nutrient transport, respiration, and cell signaling.

Inhibition of Cellular Processes: The loss of membrane potential and leakage of cellular contents ultimately leads to the inhibition of essential metabolic processes and cell death.

The cationic nature of many antimicrobial peptides allows them to interact with the typically electronegative surfaces of bacterial cells, leading to cell lysis or the formation of transient pores. frontiersin.orgucl.ac.uk While this compound is not a peptide, its ability to disrupt membrane integrity is a key factor in its antiseptic properties.

Derivatization Strategies for Modulating Biological Potency (Mechanistic Studies) of this compound

The strategic derivatization of phenolic compounds is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, selectivity, and pharmacokinetic properties. While specific mechanistic studies on the derivatization of this compound are not extensively documented in publicly available research, a robust understanding can be extrapolated from studies on structurally related phenols, such as cresols and other alkylphenols. These studies provide a framework for predicting how modifications to the this compound scaffold could modulate its interaction with biological targets.

Exploration of Functional Group Modifications and their Impact on Molecular Targets

The biological activity of phenolic compounds is intrinsically linked to the nature and position of substituents on the aromatic ring, as well as the hydroxyl group itself. For this compound, key sites for modification include the phenolic hydroxyl group, the aromatic ring, and the cyclohexyl and methyl groups.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is often a critical pharmacophore, participating in hydrogen bonding with molecular targets such as enzymes and receptors.

Etherification: Conversion of the hydroxyl group to an ether can modulate the compound's lipophilicity and steric bulk. For instance, etherification of thymol (2-isopropyl-5-methylphenol), an isomer of carvacrol (B1668589), with 2-chloropropane (B107684) to yield 2-isopropoxy-1-isopropyl-4-methylbenzene has been shown to enhance antibacterial activity against various bacterial strains. This suggests that masking the polar hydroxyl group can improve membrane permeability, a key factor in antimicrobial efficacy.

Esterification: The formation of esters can create prodrugs that are hydrolyzed in vivo to release the active phenolic compound. This strategy can be employed to improve bioavailability and reduce initial toxicity.

Oxypropanolamine Derivatives: The synthesis of oxypropanolamine derivatives from related phenols like carvacrol has been shown to yield compounds with potent inhibitory effects on enzymes such as carbonic anhydrases, α-glycosidase, and acetylcholinesterase. This derivatization introduces a side chain capable of multiple interactions with biological targets.

Modification of the Aromatic Ring:

Halogenation: The introduction of halogens (e.g., chlorine, bromine) onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. For example, the oxychlorination of carvacrol to produce 4-chlorocarvacrol resulted in a compound with enhanced activity against several bacterial strains, including P. aeruginosa.

Nitration: The introduction of a nitro group, an electron-withdrawing group, can influence the acidity of the phenolic proton and introduce new potential binding interactions. For instance, dinitrocresol, a derivative of cresol (B1669610), is known for its herbicidal properties.

Alkylation/Acylation: Further substitution on the aromatic ring can be explored to probe the steric and electronic requirements of a target binding site.

Modification of the Alkyl Substituents:

Cyclohexyl Group: Alterations to the cyclohexyl ring, such as the introduction of substituents or changes in its conformation, could influence how the molecule fits into a binding pocket.

The following table summarizes potential derivatization strategies and their predicted impact on the biological activity of this compound, based on findings from related compounds.

| Modification Site | Derivative Type | Potential Impact on Bioactivity | Rationale based on Structurally Similar Compounds |

| Phenolic -OH | Ether | Increased antimicrobial activity | Enhanced membrane permeability by increasing lipophilicity. |

| Phenolic -OH | Ester | Prodrug formation, potentially improved bioavailability | In vivo hydrolysis to release the active phenol. |

| Phenolic -OH | Oxypropanolamine | Enzyme inhibition (e.g., AChE, carbonic anhydrase) | Introduction of a versatile side chain for target interaction. |

| Aromatic Ring | Halogenation | Enhanced antimicrobial activity | Altered electronic properties and lipophilicity. |

| Aromatic Ring | Nitration | Potential for herbicidal or other bioactivities | Introduction of strong electron-withdrawing groups. |

This table is generated based on extrapolations from structurally related compounds and general principles of medicinal chemistry, as direct derivatization studies on this compound are limited.

Comparison with Structurally Similar Compounds and their Bioactivity Profiles

Thymol and Carvacrol: These are naturally occurring phenolic monoterpenoids and are isomers of isopropyl-methylphenol. They are structurally related to this compound, with an isopropyl group instead of a cyclohexyl group. Both thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are well-documented for their broad-spectrum antimicrobial, antifungal, and antioxidant activities. nih.gov The replacement of the isopropyl group with a larger cyclohexyl group would increase the steric bulk and lipophilicity. This could potentially lead to enhanced activity where these properties are favorable for target interaction, but could also lead to decreased activity if the larger group hinders access to the binding site.

The table below provides a comparative overview of this compound and its structurally similar compounds.

| Compound | Structure | Key Structural Differences from this compound | Known Biological Activities |

| This compound | C₁₃H₁₈O | - | Limited data available |

| m-Cresol (B1676322) | C₇H₈O | Lacks the cyclohexyl group. | Antiseptic, disinfectant. wikipedia.org |

| 4-Cyclohexylphenol (B75765) | C₁₂H₁₆O | Different substitution pattern of the cyclohexyl group. | Chemical intermediate. |

| Thymol | C₁₀H₁₄O | Isopropyl group instead of a cyclohexyl group; different methyl position. | Antimicrobial, antifungal, antioxidant. nih.gov |

| Carvacrol | C₁₀H₁₄O | Isopropyl group instead of a cyclohexyl group; different methyl position. | Antimicrobial, antifungal, antioxidant. nih.gov |

This table is for comparative purposes to infer potential activities of this compound based on its structural relationship to known bioactive phenols.

Advanced Applications and Industrial Relevance of 2 Cyclohexyl 3 Methylphenol

Role as a Chemical Intermediate in Organic Synthesis

2-Cyclohexyl-3-methylphenol serves as a valuable building block in organic synthesis, providing a scaffold for the creation of more complex molecules. Its reactivity is centered around the hydroxyl group on the phenol (B47542) ring and the potential for substitution on the aromatic ring, making it a versatile precursor for a range of specialty chemicals.

While specific, publicly documented pathways originating directly from this compound to complex molecules are not extensively detailed, the broader class of cyclohexylphenols are recognized as important intermediates. For instance, the structural isomer, 4-methyl-2-cyclohexylphenol, is explicitly used in the preparation of stabilizers for thermoplastics and elastomers. google.com This relationship suggests the potential for this compound to be utilized in the synthesis of analogous or novel additives and specialty chemicals.

The synthesis of various derivatives from related phenolic compounds is well-established. For example, derivatives of 2-tert.-butyl-4-methyl-cyclohexanol are prepared for use as fragrance compounds. google.com Furthermore, substituted phenyl-cyclohexyl compounds have been synthesized to create new ester derivatives with potential therapeutic applications. google.com These examples highlight the utility of the cyclohexylphenol motif in accessing a variety of functional molecules. The synthesis of 2-methylcyclohexyl acetate (B1210297) from o-cresol, a process involving the hydrogenation of the aromatic ring, further illustrates the chemical transformations that this class of compounds can undergo to produce valuable industrial solvents. google.com

The general synthetic routes to cyclohexylphenols often involve the alkylation of phenols with cyclohexene (B86901) or cyclohexanol (B46403), a process that can be catalyzed by various acids or zeolites. google.comgoogle.com The specific positioning of the cyclohexyl and methyl groups on the phenol ring in this compound offers a distinct stereochemical and electronic environment that can be exploited for the targeted synthesis of complex molecules in fields such as pharmaceuticals and agrochemicals, although specific examples are not widely reported in open literature.

Applications in Polymer Science